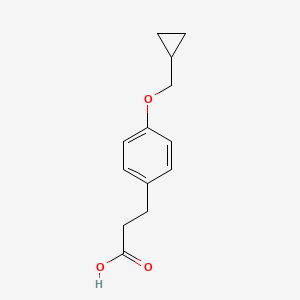

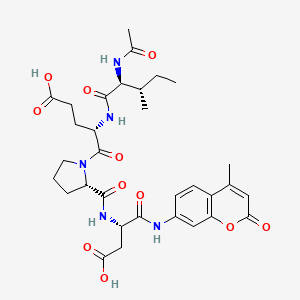

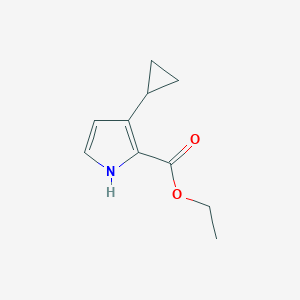

![molecular formula C8H6ClN3O2 B1370618 3-Chlor-6-methylpyrazolo[1,5-a]pyrimidin-2-carbonsäure CAS No. 1015846-76-0](/img/structure/B1370618.png)

3-Chlor-6-methylpyrazolo[1,5-a]pyrimidin-2-carbonsäure

Übersicht

Beschreibung

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C8H6ClN3O2 . It has a molecular weight of 211.61 .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The InChI code for 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is 1S/C8H6ClN3O2/c1-4-2-10-7-5 (9)6 (8 (13)14)11-12 (7)3-4/h2-3H,1H3, (H,13,14) . This indicates the presence of a pyrazolo[1,5-a]pyrimidine core in the molecule .Physical and Chemical Properties Analysis

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthetisches Zwischenprodukt für Antidiabetika

Diese Verbindung dient als synthetisches Zwischenprodukt bei der Herstellung von Anagliptin, einem selektiven Inhibitor der Dipeptidylpeptidase-IV (DPP-IV). DPP-IV-Inhibitoren sind eine Klasse von Medikamenten zur Behandlung von Typ-2-Diabetes, die die Insulinausschüttung stimulieren und die Glukoseproduktion reduzieren .

Proteomforschung

In der Proteomik wird diese Chemikalie zum Studium der Proteinexpression und -funktion verwendet. Es ist ein wertvolles Reagenz bei der Identifizierung und Quantifizierung von Proteinen, insbesondere im Kontext der Krankheitsforschung und Medikamentenentwicklung .

Inhibitorische Aktivität in der Krebsforschung

Verbindungen, die vom Pyrazolo[1,5-a]pyrimidin-Gerüst abgeleitet sind, wie diese Säure, haben eine signifikante inhibitorische Aktivität gegen bestimmte Krebszelllinien gezeigt. Sie werden auf ihr Potenzial als Therapeutika in der Krebsbehandlung untersucht .

Entwicklung von Fluorophoren

Die Pyrazolo[1,5-a]pyrimidin-Derivate werden zur Entwicklung neuer Fluorophore untersucht. Diese Verbindungen können als Farbstoffe in der Fluoreszenzmikroskopie verwendet werden, um die Visualisierung von Zellstrukturen und -prozessen zu unterstützen .

Chemische Synthese

Diese Verbindung wird auch in der chemischen Synthese als Baustein für verschiedene organische Moleküle verwendet. Ihre reaktiven Stellen machen sie zu einem vielseitigen Reagenz für den Aufbau komplexer Strukturen, die in der Pharmakologie und Materialwissenschaft benötigt werden .

Materialwissenschaftliche Anwendungen

In der Materialwissenschaft werden die Derivate dieser Verbindung auf ihre elektrischen und optischen Eigenschaften untersucht, die bei der Entwicklung neuer Materialien für Elektronik und Photonik von Vorteil sein könnten .

Analytische Chemie

Als analytisches Reagenz wird es bei der Entwicklung von Assays und chemischen Tests verwendet. Seine spezifischen Wechselwirkungen mit anderen Substanzen können genutzt werden, um verschiedene Analyte zu detektieren oder zu quantifizieren .

Chromatographie

Schließlich kann diese Verbindung in der Chromatographie verwendet werden, um stationäre Phasen zu modifizieren oder als Standard zur Kalibrierung von Systemen für eine bessere Trennung und Analyse komplexer Gemische .

Safety and Hazards

Zukünftige Richtungen

Pyrazolo[1,5-a]pyrimidines, including 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Future research should focus on minimizing synthesis pathways, employing cheap reagents, and developing processes that prevent or reduce waste production .

Biochemische Analyse

Biochemical Properties

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with enzymes such as dipeptidyl peptidase-IV (DPP-IV), where it acts as an inhibitor . The interaction between 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and DPP-IV involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can have downstream effects on various metabolic pathways and cellular processes.

Cellular Effects

The effects of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling . By inhibiting DPP-IV, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can enhance the activity of incretin hormones, which in turn can improve insulin secretion and glucose uptake in cells. Additionally, this compound may affect gene expression related to metabolic regulation, further influencing cellular metabolism.

Molecular Mechanism

At the molecular level, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects primarily through enzyme inhibition. The compound binds to the active site of DPP-IV, forming a stable complex that prevents the enzyme from interacting with its natural substrates . This binding interaction is facilitated by the specific structural features of the compound, including the chloro and methyl groups, which enhance its affinity for the enzyme. The inhibition of DPP-IV by 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid leads to increased levels of active incretin hormones, which play a crucial role in glucose homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid have been studied over various time periods. The compound has demonstrated stability under standard storage conditions, with minimal degradation observed over time Long-term studies have shown that the inhibitory effects on DPP-IV remain consistent, suggesting that the compound maintains its biochemical activity over extended periods

Dosage Effects in Animal Models

The effects of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid in animal models vary with different dosages. At lower doses, the compound effectively inhibits DPP-IV activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential hepatotoxicity and gastrointestinal disturbances. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is involved in metabolic pathways related to glucose regulation and insulin signaling . By inhibiting DPP-IV, the compound increases the levels of active incretin hormones, which enhance insulin secretion and glucose uptake. This interaction with metabolic pathways underscores the potential therapeutic applications of the compound in managing conditions such as type 2 diabetes.

Transport and Distribution

Within cells and tissues, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The distribution of the compound is influenced by its physicochemical properties, including its solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is primarily within the cytoplasm, where it interacts with its target enzyme, DPP-IV . The compound’s localization is directed by its structural features, which enable it to penetrate cellular membranes and reach the cytoplasmic compartment. This subcellular localization is crucial for its inhibitory activity and subsequent effects on cellular metabolism.

Eigenschaften

IUPAC Name |

3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-4-2-10-7-5(9)6(8(13)14)11-12(7)3-4/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHOBOPZSDCKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(C(=N2)C(=O)O)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649351 | |

| Record name | 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-76-0 | |

| Record name | 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

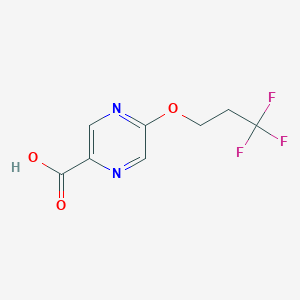

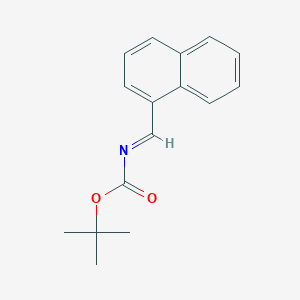

![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1370539.png)

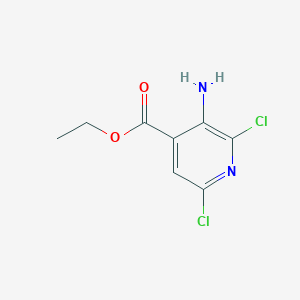

![ethyl (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1370542.png)

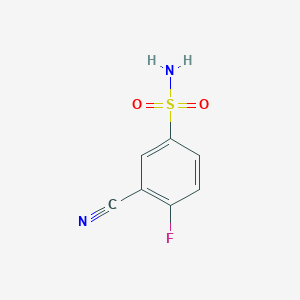

![5-Methylbenzo[c]phenanthridin-5-ium-2,3,7,8-tetrol](/img/structure/B1370553.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B1370559.png)